3-[(5-Propan-2-yl-1,3-oxazol-4-yl)methoxy]benzaldehyde
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Overview
Description
“3-[(5-Propan-2-yl-1,3-oxazol-4-yl)methoxy]benzaldehyde” is a chemical compound that contains an oxazole ring. Oxazole is a five-membered heterocyclic compound containing one oxygen atom and one nitrogen atom . The presence of the oxazole ring in a compound often imparts specific biological responses, making it an important moiety in medicinal chemistry .
Scientific Research Applications
Stereoselective Synthesis and Catalysis
A study by Suga, Shi, and Ibata (1993) on the stereoselective synthesis of 2-oxazoline-4-carboxylates through Lewis acid-catalyzed formal [3+2] cycloadditions of 5-alkoxyoxazoles with aldehydes demonstrates the catalytic effect of methylaluminum β-binaphthoxide on cis-selectivity. This research is significant for understanding the synthesis and manipulation of oxazole derivatives, which could be related to the synthesis or functionalization of compounds like 3-[(5-Propan-2-yl-1,3-oxazol-4-yl)methoxy]benzaldehyde for specific applications in material science or pharmaceuticals (Suga, Shi, & Ibata, 1993).
Spectroscopic Studies and Structural Analysis
Özay, Yıldız, Ünver, and Durlu (2013) conducted spectroscopic studies and structural analysis of a compound with a structure partially similar to the query compound. Their work on 3-methoxy-2-[(2,4,4,6,6-pentachloro-1,3,5,2λ5,4λ5,6λ5-triazatriphosphin-2-yl)oxy]benzaldehyde provides insights into the characterization of complex molecules using techniques like MS, IR, NMR, and X-ray analysis. Such studies are crucial for the identification and detailed understanding of new compounds with potential applications in various fields of research (Özay et al., 2013).
Synthesis of Heterocycles with Pharmacophores
Research by Bhosle, Mali, Pratap, Mane, and Ambedkar (2012) on the synthesis of new pyrazolines and isoxazolines bearing thiazolyl and etheral pharmacophores demonstrates a convenient synthetic route starting from chloromethylthiazole. Such work highlights the methods for creating complex molecules that can serve as key intermediates or final products in pharmaceuticals and agrochemicals. Although the study does not directly involve this compound, the methodologies and types of chemical transformations discussed could be applicable to the synthesis or modification of similar compounds (Bhosle et al., 2012).
Investigations on Heterogeneous Catalysis
Deutsch, Martin, and Lieske (2007) investigated the acid-catalyzed condensation of glycerol with aldehydes to synthesize cyclic acetals, showcasing the utility of solid acids as heterogeneous catalysts. This research is relevant for understanding how similar aldehydes to this compound might be utilized in the formation of novel compounds with potential applications ranging from bio-based chemicals to pharmaceuticals (Deutsch, Martin, & Lieske, 2007).
Future Directions
Properties
IUPAC Name |
3-[(5-propan-2-yl-1,3-oxazol-4-yl)methoxy]benzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3/c1-10(2)14-13(15-9-18-14)8-17-12-5-3-4-11(6-12)7-16/h3-7,9-10H,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFCWNZJKKGZHOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(N=CO1)COC2=CC=CC(=C2)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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